Methyl 3,3,4,4-tetrafluoro-2-oxobutanoate
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Overview
Description
Methyl 3,3,4,4-tetrafluoro-2-oxobutanoate, also known as butanoic acid, 3,3,4,4-tetrafluoro-2-oxo-, methyl ester, is a fluorinated organic compound with the molecular formula C₅H₄F₄O₃ and a molecular weight of 188.077 g/mol . This compound is characterized by the presence of four fluorine atoms and a keto group, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,3,4,4-tetrafluoro-2-oxobutanoate typically involves the fluorination of appropriate precursors. One common method is the reaction of methyl 3-oxobutanoate with a fluorinating agent such as sulfur tetrafluoride (SF₄) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,4,4-tetrafluoro-2-oxobutanoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄).
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or amines can be used under basic or acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Fluorinated derivatives with different functional groups.
Reduction: Methyl 3,3,4,4-tetrafluoro-2-hydroxybutanoate.
Oxidation: Methyl 3,3,4,4-tetrafluoro-2-carboxybutanoate.
Scientific Research Applications
Methyl 3,3,4,4-tetrafluoro-2-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential as a fluorinated probe in biochemical studies.
Medicine: Explored for its potential use in drug development due to its unique fluorinated structure.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of methyl 3,3,4,4-tetrafluoro-2-oxobutanoate involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The keto group can act as an electrophilic center, facilitating nucleophilic attacks and subsequent transformations .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3,4,4,4-pentafluoro-2-oxobutanoate: Similar structure with an additional fluorine atom.
Methyl 4,4,4-trifluoro-3-oxobutanoate: Contains three fluorine atoms instead of four.
Uniqueness
Methyl 3,3,4,4-tetrafluoro-2-oxobutanoate is unique due to its specific arrangement of four fluorine atoms and a keto group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
74067-13-3 |
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Molecular Formula |
C5H4F4O3 |
Molecular Weight |
188.08 g/mol |
IUPAC Name |
methyl 3,3,4,4-tetrafluoro-2-oxobutanoate |
InChI |
InChI=1S/C5H4F4O3/c1-12-3(11)2(10)5(8,9)4(6)7/h4H,1H3 |
InChI Key |
JACNHJUFKRKWMR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C(C(F)F)(F)F |
Origin of Product |
United States |
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